Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its ethyl ester group, a dimethylphenyl substituent, and a methyl group on the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzoyl chloride with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate: shares similarities with other isoxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 3-(2,4-dimethylphenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with an ethyl ester group and a dimethylphenyl substituent. The presence of these functional groups influences its biological activity by modulating lipophilicity and bioavailability.
The biological activity of this compound is thought to arise from its interaction with various molecular targets within biological systems. The isoxazole moiety can engage in hydrogen bonding with proteins and enzymes, potentially affecting their activity. Additionally, the compound's ester and phenyl groups may enhance its affinity for specific receptors or enzymes involved in disease processes.
Antimicrobial Properties
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For instance, derivatives of isoxazoles have demonstrated the ability to reduce inflammation in animal models, indicating that this compound may share similar properties . This activity could be attributed to the modulation of inflammatory pathways at the molecular level.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In particular, studies involving docking simulations have indicated that it interacts effectively with the vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy . Compounds with structural similarities have shown promising antiproliferative effects against various cancer cell lines.
Case Studies and Research Findings
Study | Findings |
---|---|
Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. Effective against multiple strains. |
Anti-inflammatory Studies | Reduced edema in carrageenan-induced inflammation models. |
Anticancer Research | Showed significant binding affinity to VEGFR-2; exhibited over 70% inhibition at specific concentrations in cancer cell assays. |
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-18-15(17)13-11(4)19-16-14(13)12-7-6-9(2)8-10(12)3/h6-8H,5H2,1-4H3 |
InChI Key |
GVUXEFLRZWGTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
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